5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Overview
Description
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C8H5F3N2O . It has a molecular weight of 202.13 g/mol . The IUPAC name for this compound is 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) . The Canonical SMILES structure is C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.4 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 202.03539727 g/mol . The topological polar surface area is 41.1 Ų , and it has 14 heavy atoms .Scientific Research Applications
Synthesis and Chemical Properties
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, these compounds have been successfully synthesized through one-pot reactions and photolysis techniques. Such methods have been utilized to create a range of derivatives with potential applications in drug synthesis (Ge et al., 2007). Additionally, the synthesis of novel benzimidazole derivatives has been characterized by various techniques, highlighting their potential for antimicrobial activities (Zhang et al., 2014).
Polymer Chemistry
In the field of polymer chemistry, 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one has been used in the synthesis of soluble polyimides. These polymers exhibit high thermal stability and glass transition temperatures, making them suitable for various industrial applications (Choi et al., 2008).
Biological Activities
These compounds have also shown promise in biological activities. They have been tested for their antiparasitic properties against various protozoa and nematodes, revealing their potential as therapeutic agents (Hernández‐Luis et al., 2010). Additionally, the synthesis of methyl esters of 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been explored, potentially impacting the study of neuronal NMDA receptors (Sokolov et al., 2018).
Microwave-Assisted Synthesis
There has been a focus on microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety. This method has been effective in generating various trifluoromethyl derivatives with potential applications in chemical research (Shaaban, 2008).
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOWBXYANGMSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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